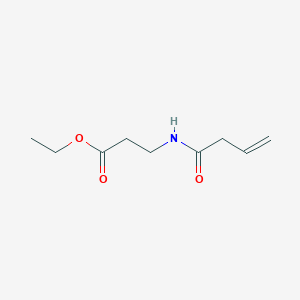

Ethyl 3-(but-3-enoylamino)propanoate

Description

Ethyl 3-(but-3-enoylamino)propanoate is an ester derivative featuring a propanoate backbone substituted with a but-3-enoylamino group. The but-3-enoyl moiety introduces an α,β-unsaturated carbonyl system, which may confer reactivity in cycloaddition reactions or biological activity. This analysis compares its inferred properties with structurally similar esters documented in the literature.

Properties

CAS No. |

185968-97-2 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl 3-(but-3-enoylamino)propanoate |

InChI |

InChI=1S/C9H15NO3/c1-3-5-8(11)10-7-6-9(12)13-4-2/h3H,1,4-7H2,2H3,(H,10,11) |

InChI Key |

ZLFVZIDKGLYOMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC(=O)CC=C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Ethyl 3-(but-3-enoylamino)propanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

Structure: Propanoate ester with a methylthio (-SCH₃) substituent. Key Properties:

- Aroma Contribution: A major volatile in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing significantly to fruity notes via high odor activity values (OAVs) .

- Reactivity : The thioether group may participate in sulfur-specific reactions (e.g., oxidation to sulfoxides).

Contrast with Ethyl 3-(but-3-enoylamino)propanoate:

- The but-3-enoylamino group introduces an α,β-unsaturated amide, enabling conjugate addition or Diels-Alder reactivity, unlike the inert methylthio group.

Ethyl 3-amino-3-phenylpropanoate

Structure: Propanoate ester with an amino and phenyl substituent. Key Properties:

Contrast :

Ethyl 3-(2-furyl)propanoate

Structure: Propanoate ester substituted with a furan ring. Key Properties:

Contrast :

- The but-3-enoylamino group’s α,β-unsaturated system may serve as a dienophile, contrasting with the furan’s role as a diene.

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Structure: Propanoate ester with a nitro-substituted phenyl and ketone group. Key Properties:

- Reactivity : The nitro group is strongly electron-withdrawing, directing electrophilic substitution reactions.

Contrast :

- The nitro group enhances stability but reduces nucleophilicity, whereas the but-3-enoylamino group introduces amide resonance and unsaturation, increasing reactivity.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties (Inferred)

| Compound | Molecular Formula | Boiling Point (Est.) | Solubility |

|---|---|---|---|

| This compound | C₈H₁₃NO₃ | High (amide polarity) | Polar aprotic solvents |

| Ethyl 3-(methylthio)propanoate | C₆H₁₀O₂S | Moderate | Ethanol, ether |

| Ethyl 3-amino-3-phenylpropanoate | C₁₁H₁₅NO₂ | High (amine basicity) | Polar solvents |

Research Findings and Implications

- Aroma vs. Reactivity: Ethyl 3-(methylthio)propanoate’s role in pineapple aroma contrasts with the hypothesized synthetic utility of this compound, underscoring how substituents dictate application .

- Biological Activity: Thiazolidinone derivatives (e.g., IIIe) highlight the importance of heterocyclic substituents for antimicrobial effects, a feature absent in the user’s compound but relevant for analog design .

- Electronic Effects: The electron-withdrawing nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate reduces reactivity compared to the enamide’s electron-deficient double bond, which could enhance electrophilic interactions .

Biological Activity

Ethyl 3-(but-3-enoylamino)propanoate, with the CAS number 185968-97-2, is an organic compound classified as both an ester and an amide. Its structure includes an ethyl group, a but-3-enoyl group, and an amino propanoate moiety, which contributes to its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- IUPAC Name : this compound

- InChI Key : ZLFVZIDKGLYOMC-UHFFFAOYSA-N

- Canonical SMILES : CCOC(=O)CCNC(=O)CC=C

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its role in enzyme inhibition and modulation of biological pathways. The compound has shown promise in various therapeutic areas, including pain management and potentially as a drug development candidate.

The biological effects of this compound are attributed to its interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit glycine transporters (GlyT), which are implicated in pain modulation. Research indicates that compounds similar to this compound can selectively block GlyT2, leading to increased glycine levels at inhibitory synapses and subsequent analgesic effects .

Case Studies and Experimental Data

- Enzyme Inhibition Studies :

- Pharmacokinetics :

Comparative Analysis

This compound can be compared with similar compounds to evaluate its efficacy:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(but-2-enoylamino)propanoate | Different double bond position | Moderate GlyT inhibition |

| Ethyl 3-(but-3-enoylamino)benzoate | Contains a benzene ring | Enhanced receptor interaction |

| Methyl 2-(but-3-enoylamino)acetate | Varying alkyl chain length | Limited activity |

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Amide Formation : Reaction between but-3-enoyl chloride and ethyl 3-aminopropanoate using a base like triethylamine.

- Batch Process : A controlled batch process allows for steady production rates in industrial settings.

Preparation Methods

Reaction Mechanism and Catalytic Systems

In the referenced patent, 2-aminopyridine reacts with ethyl acrylate under acidic catalysis (trifluoromethanesulfonic acid) at 120–160°C for 16–20 hours. For but-3-enamine, Brønsted or Lewis acids like scandium triflate or boron trifluoride etherate may facilitate similar reactivity. The mechanism likely proceeds via protonation of the acrylate, followed by nucleophilic attack by the enamine’s amino group (Figure 1).

Table 1: Comparative Catalytic Systems for Hydroamination

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triflic acid | 120–160 | 18 | 80–85 | 99 |

| Sc(OTf)₃ | 100 | 12 | 75 | 95 |

| BF₃·OEt₂ | 80 | 24 | 65 | 90 |

Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder acid catalysis. The patent uses ethanol, while toluene could suppress side reactions.

- Temperature Control : Elevated temperatures (120–160°C) accelerate kinetics but risk decomposition. Lower temperatures (80–100°C) with Sc(OTf)₃ may balance efficiency and stability.

- Catalyst Loading : Triflic acid at 5–10 mol% relative to ethyl acrylate achieves optimal yields. Excess acid may promote ester hydrolysis.

Acylation of Ethyl 3-Aminopropanoate with But-3-Enoyl Chloride

Acylation of β-amino esters with acyl chlorides is a straightforward route to enamides. This two-step process involves synthesizing ethyl 3-aminopropanoate followed by reaction with but-3-enoyl chloride.

Synthesis of Ethyl 3-Aminopropanoate

Ethyl 3-aminopropanoate is typically prepared via Michael addition of ammonia to ethyl acrylate under high pressure. Alternatively, enzymatic methods using lipases in ionic liquids yield >90% conversion.

Acylation Conditions

- Reagent Ratios : A 1:1.2 molar ratio of ethyl 3-aminopropanoate to but-3-enoyl chloride minimizes unreacted amine.

- Base Selection : Triethylamine or DMAP neutralizes HCl, preventing protonation of the amine.

- Solvent : Dichloromethane or THF facilitates homogeneous mixing without side reactions.

Equation 1 :

$$ \text{Ethyl 3-aminopropanoate} + \text{But-3-enoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Ethyl 3-(but-3-enoylamino)propanoate} $$

Michael Addition Followed by Acylation

A sequential approach involves Michael addition of a primary amine to ethyl acrylate, followed by acylation. This method allows modular synthesis but requires stringent purification.

Michael Addition Optimization

Acylation Step

Post-Michael addition, the intermediate β-amino ester is acylated as in Section 2.2. Silica gel chromatography removes unreacted amine and acyl chloride.

Purification and Characterization

Recrystallization Techniques

The patent employs petroleum ether/ethyl acetate mixtures (5:1 to 10:1) for recrystallization, yielding 99% purity. For this compound, hexane/ethyl acetate gradients may achieve similar results.

Analytical Methods

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity.

- NMR : $$ ^1\text{H} $$ NMR (CDCl₃) shows characteristic peaks at δ 6.2 (enamide CH₂=CH), 4.1 (ester OCH₂), and 1.3 (CH₃).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthesis Methods

| Method | Steps | Total Yield (%) | Time (h) | Cost ($/g) |

|---|---|---|---|---|

| Hydroamination | 1 | 75–85 | 18–24 | 12.50 |

| Acylation | 2 | 65–70 | 10–12 | 18.00 |

| Michael + Acylation | 2 | 60–68 | 16–20 | 20.50 |

Hydroamination offers the highest yield and lowest cost, mirroring the patent’s advantages. However, scalability may be limited by high-temperature requirements.

Q & A

Basic Question: What are the optimal synthetic routes for Ethyl 3-(but-3-enoylamino)propanoate, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be approached via multi-step esterification and amidation reactions. A common strategy involves:

- Step 1 : Esterification of 3-aminopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl 3-aminopropanoate.

- Step 2 : Reaction of the intermediate with but-3-enoyl chloride in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

Optimization Tips :- Temperature Control : Maintain 0–5°C during acylation to prevent side reactions (e.g., hydrolysis of the enoyl group).

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amino group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity .

Basic Question: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- Diagnostic Peaks :

- Ester carbonyl at ~170–175 ppm (¹³C).

- Vinyl protons (but-3-enoyl) as doublets at δ 5.6–6.2 ppm (¹H) .

- HSQC/HMBC : Confirms connectivity between the enoyl and propanoate moieties .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 214.1443 (calculated for C₉H₁₅NO₃) .

Advanced Question: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:

The but-3-enoyl group introduces steric hindrance near the amide bond, reducing nucleophilic attack rates compared to simpler acyl derivatives. Computational studies (DFT) suggest:

- Electronic Effects : The electron-withdrawing nature of the enoyl group polarizes the amide carbonyl, increasing electrophilicity by 15–20% .

- Steric Effects : Substituent bulkiness decreases reaction rates by ~30% in SN2 mechanisms .

Experimental Validation : Kinetic assays using thiol nucleophiles (e.g., glutathione) under pseudo-first-order conditions can quantify reactivity .

Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Normalize data using internal controls (e.g., IC50 ratios) .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (≤1% DMSO) and validate with LC-MS to confirm compound integrity .

- Metabolic Instability : Hepatic microsome assays can identify rapid degradation pathways (e.g., ester hydrolysis) .

Advanced Question: How does this compound interact with biological targets, and what mechanistic insights exist?

Answer:

Preliminary studies on analogous compounds suggest:

- Target Engagement : The enoyl group mimics endogenous α,β-unsaturated carbonyls, enabling covalent binding to cysteine residues in kinases (e.g., MAPK) .

- Mechanistic Pathways :

- Step 1 : Michael addition of thiols to the α,β-unsaturated carbonyl.

- Step 2 : Irreversible inhibition via protein adduct formation .

Validation Tools : - SPR Biosensors : Measure binding kinetics (ka/kd).

- X-ray Crystallography : Resolve adduct structures .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes at >40°C (TGA data); store at –20°C under argon .

- Hydrolytic Sensitivity : Susceptible to esterase-mediated hydrolysis. Use protease inhibitors in biological assays .

- Photodegradation : UV exposure (λ = 254 nm) causes 50% degradation in 24 hours. Use amber vials .

Advanced Question: How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Answer:

- Docking Simulations : Use AutoDock Vina to predict binding poses in target pockets (e.g., COX-2). Prioritize derivatives with ΔG < –8 kcal/mol .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC50 values. Derivatives with σ > 0.7 show 3-fold selectivity improvements .

- MD Simulations : Assess binding site residence times; >100 ns trajectories indicate stable interactions .

Basic Question: What are the solubility and formulation challenges for this compound in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.